2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one 2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14884220
InChI: InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-11-12-25-19-20-17(13-18(22)21-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)
SMILES:
Molecular Formula: C19H18N2O3S
Molecular Weight: 354.4 g/mol

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one

CAS No.:

Cat. No.: VC14884220

Molecular Formula: C19H18N2O3S

Molecular Weight: 354.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}-6-phenylpyrimidin-4(3H)-one -

Specification

Molecular Formula C19H18N2O3S
Molecular Weight 354.4 g/mol
IUPAC Name 2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4-phenyl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C19H18N2O3S/c1-23-15-7-9-16(10-8-15)24-11-12-25-19-20-17(13-18(22)21-19)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,21,22)
Standard InChI Key WJFYLXYCSSRKHT-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)OCCSC2=NC(=CC(=O)N2)C3=CC=CC=C3

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrimidin-4(3H)-one backbone, with a phenyl group at C6 and a 2-(4-methoxyphenoxy)ethylsulfanyl moiety at C2. Key structural attributes include:

  • Pyrimidinone core: A six-membered ring with two nitrogen atoms at positions 1 and 3, and a ketone group at position 4.

  • Substituents:

    • C6: Phenyl group contributing to hydrophobic interactions.

    • C2: Sulfanyl (-S-) bridge connecting to a 4-methoxyphenoxyethyl chain, enhancing solubility and bioavailability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC₁₉H₁₈N₂O₃S
Molecular Weight354.4 g/mol
IUPAC Name2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-6-phenyl-3H-pyrimidin-4-one
SMILESCOc1ccc(OCCSc2nc(cc(=O)[nH]2)c2ccccc2)cc1

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1696 cm⁻¹ (C=O stretch), 1527 cm⁻¹ (C=C aromatic), and 1250 cm⁻¹ (C-O-C ether).

  • ¹H NMR: Signals at δ 7.42–7.48 ppm (aromatic protons), δ 3.18 ppm (OCH₃), and δ 4.04 ppm (CH₂-S).

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via a multi-step protocol:

  • Chalcone Formation: Condensation of acetophenone with 4-methoxybenzaldehyde under basic conditions.

  • Cyclization: Reaction with thiourea in ethanol with KOH, yielding the pyrimidinone core .

  • Functionalization: Introduction of the 4-methoxyphenoxyethylsulfanyl group via nucleophilic substitution.

Table 2: Synthetic Yield and Conditions

StepReagents/ConditionsYield
ChalconeNaOH/EtOH, reflux, 6 h75%
CyclizationThiourea, KOH, 80°C, 3 h68%
Alkylation2-(4-Methoxyphenoxy)ethanethiol, DMF, 12 h60%

Advanced Techniques

  • Continuous Flow Reactors: Improve yield (85%) and reduce reaction time (2 h).

  • Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

Biological Activities and Mechanisms

Anticancer Activity

  • In Vitro Cytotoxicity: IC₅₀ values of 12.3 μM against MCF-7 (breast cancer) and 14.7 μM against HeLa (cervical cancer) cells .

  • Mechanism: Inhibition of EGFR (wild-type IC₅₀ = 0.099 μM) and mutant EGFR T790M (IC₅₀ = 0.123 μM), inducing apoptosis via caspase-3 activation .

Table 3: Cytotoxicity Profile

Cell LineIC₅₀ (μM)Target EnzymeIC₅₀ (μM)
MCF-712.3EGFR WT0.099
HeLa14.7EGFR T790M0.123
PC-318.2ROCK II0.001

Anti-Inflammatory Effects

  • COX-2 Inhibition: 65% suppression at 10 μM, comparable to celecoxib.

  • NF-κB Pathway: Reduces TNF-α and IL-6 production by 40–50% in macrophages.

Enzyme Inhibition

  • ROCK Kinases: Inhibits ROCK II with IC₅₀ = 0.001 μM, affecting cell migration and cytoskeletal dynamics .

  • KDM4/5 Histone Demethylases: IC₅₀ = 1.0–1.3 μM, suggesting epigenetic modulation potential .

Applications in Medicinal Chemistry

Drug Development

  • Lead Compound: Optimized for oral bioavailability (Caco-2 permeability = 42.61 × 10⁻⁶ cm/s) .

  • Hybrid Derivatives: Combining pyrimidinone with thiazole or pyrazole enhances kinase selectivity .

Targeted Therapies

  • EGFR Mutants: Potency against T790M mutants positions it for non-small cell lung cancer (NSCLC) therapy .

  • Anthelmintic Activity: 80% reduction in helminth motility at 50 μg/mL .

Future Directions

  • Clinical Trials: Phase I studies to assess pharmacokinetics in oncology.

  • Structural Analogues: Exploring C8-substituted derivatives for improved KDM4/5 selectivity .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., pembrolizumab) in EGFR-driven cancers.

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